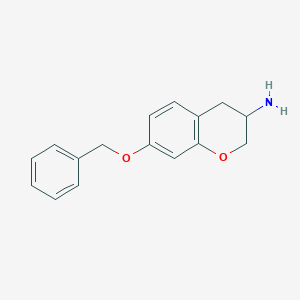
7-(Benzyloxy)chroman-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)chroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The compound features a chroman ring system with a benzyloxy group at the 7th position and an amine group at the 3rd position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)chroman-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a chroman derivative, such as chroman-4-one.
Benzyloxy Group Introduction: The benzyloxy group is introduced at the 7th position using a benzylation reaction. This can be achieved by reacting the chroman derivative with benzyl bromide in the presence of a base like potassium carbonate.
Amine Group Introduction: The amine group is introduced at the 3rd position through a reductive amination reaction. This involves the reaction of the intermediate compound with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)chroman-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The benzyloxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation may yield quinones or other oxidized derivatives.
Reduction: Reduction can produce alcohols or secondary amines.
Substitution: Substitution reactions can lead to a variety of functionalized derivatives.
Applications De Recherche Scientifique
7-(Benzyloxy)chroman-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various chroman derivatives.
Biology: In biological research, the compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)chroman-3-amine involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may act as an inhibitor of enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters.
Receptor Modulation: It may modulate the activity of certain receptors, influencing cellular signaling pathways.
Antioxidant Activity: The compound’s antioxidant properties may involve scavenging free radicals and protecting cells from oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Aryloxy)chroman-3-amine: Similar to 7-(Benzyloxy)chroman-3-amine but with different aryl groups.
7-(Methoxy)chroman-3-amine: Features a methoxy group instead of a benzyloxy group.
7-(Hydroxy)chroman-3-amine: Contains a hydroxy group at the 7th position.
Uniqueness
This compound is unique due to its specific benzyloxy and amine functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
7-phenylmethoxy-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C16H17NO2/c17-14-8-13-6-7-15(9-16(13)19-11-14)18-10-12-4-2-1-3-5-12/h1-7,9,14H,8,10-11,17H2 |
Clé InChI |
GPQRGIQSIPMIRX-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC2=C1C=CC(=C2)OCC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















